molecular formula C29H41NP2 B8448646 (2S,4S)-4-(Dicyclohexylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine

(2S,4S)-4-(Dicyclohexylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine

Cat. No.: B8448646
M. Wt: 465.6 g/mol
InChI Key: IGMXXCSYLIDCLZ-OUTSHDOLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-4-(Dicyclohexylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine is a chiral phosphine ligand used in various catalytic processes. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-(Dicyclohexylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative.

    Phosphination: The pyrrolidine derivative undergoes phosphination with dicyclohexylphosphine and diphenylphosphine.

    Reaction Conditions: The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) or toluene are commonly used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-(Dicyclohexylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine can undergo various types of reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides.

    Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

    Solvents: Common solvents include dichloromethane (DCM) and acetonitrile.

Major Products

The major products formed from these reactions include phosphine oxides and substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S,4S)-4-(Dicyclohexylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine is used as a ligand in asymmetric catalysis. It helps in the formation of chiral centers in molecules, which is crucial for the synthesis of enantiomerically pure compounds.

Biology and Medicine

The compound’s ability to facilitate asymmetric synthesis makes it valuable in the pharmaceutical industry for the production of chiral drugs. Enantiomerically pure drugs often have better efficacy and reduced side effects compared to their racemic mixtures.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and agrochemicals. Its role in catalysis helps in achieving high yields and selectivity in various chemical processes.

Mechanism of Action

The mechanism by which (2S,4S)-4-(Dicyclohexylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine exerts its effects involves the coordination of the phosphine ligands to a metal center. This coordination activates the metal center, making it more reactive towards substrates. The chiral environment provided by the ligand induces asymmetry in the reaction, leading to the formation of enantiomerically pure products.

Comparison with Similar Compounds

Similar Compounds

    ®-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.

    (S)-Phos: A chiral phosphine ligand with similar applications in asymmetric synthesis.

Uniqueness

(2S,4S)-4-(Dicyclohexylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine is unique due to its specific chiral configuration and the presence of both dicyclohexylphosphanyl and diphenylphosphanyl groups. This combination provides a distinct steric and electronic environment, making it highly effective in certain catalytic processes.

Properties

Molecular Formula

C29H41NP2

Molecular Weight

465.6 g/mol

IUPAC Name

dicyclohexyl-[(3S,5S)-5-(diphenylphosphanylmethyl)pyrrolidin-3-yl]phosphane

InChI

InChI=1S/C29H41NP2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)23-24-21-29(22-30-24)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-2,5-8,13-16,24,27-30H,3-4,9-12,17-23H2/t24-,29-/m0/s1

InChI Key

IGMXXCSYLIDCLZ-OUTSHDOLSA-N

Isomeric SMILES

C1CCC(CC1)P([C@H]2C[C@H](NC2)CP(C3=CC=CC=C3)C4=CC=CC=C4)C5CCCCC5

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3CC(NC3)CP(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.